1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde

Fragment-based drug discovery Physicochemical property optimization Solubility enhancement

1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde (CAS 1934480-19-9, molecular formula C₈H₁₄O₂, molecular weight 142.20 g/mol) is a specialty cyclopropane carbaldehyde building block featuring a strained three-membered ring, a reactive aldehyde group, and a primary hydroxyl moiety on a branched 2-methylpropyl sidechain. The compound is catalogued in screening collections (e.g., Otava Ltd.) as a fragment-like molecule compliant with the Rule-of-Three (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B13284627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC(CC1(CC1)C=O)CO
InChIInChI=1S/C8H14O2/c1-7(5-9)4-8(6-10)2-3-8/h6-7,9H,2-5H2,1H3
InChIKeyYVXFAXAOHSISQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde: A Bifunctional Cyclopropane Aldehyde Building Block for Selective Synthesis and Medicinal Chemistry Screening Libraries


1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde (CAS 1934480-19-9, molecular formula C₈H₁₄O₂, molecular weight 142.20 g/mol) is a specialty cyclopropane carbaldehyde building block featuring a strained three-membered ring, a reactive aldehyde group, and a primary hydroxyl moiety on a branched 2-methylpropyl sidechain. The compound is catalogued in screening collections (e.g., Otava Ltd.) as a fragment-like molecule compliant with the Rule-of-Three (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . Its structural architecture combines three distinct functional handles—aldehyde, primary alcohol, and the cyclopropane ring—positioning it as a versatile intermediate for diversified library synthesis, agrochemical lead generation, and fragrance precursor development [1].

Why Simple Cyclopropane Carbaldehydes or Non-Hydroxylated Analogs Cannot Replace 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde in Chemoselective and ADME-Critical Workflows


In-class cyclopropane carbaldehydes cannot be freely interchanged because the presence, position, and nature of the hydroxyl group fundamentally dictate the molecule's physicochemical and reactivity fingerprint. The non-hydroxylated comparator 1-(2-methylpropyl)cyclopropane-1-carbaldehyde (CAS 1540412-16-5, C₈H₁₄O) lacks the hydrogen bond donor (HBD) necessary for aqueous solubility enhancement and specific target interactions . The regioisomeric tertiary alcohol 1-(2-hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde (CAS 1934522-08-3) cannot undergo chemoselective oxidation to the corresponding carboxylic acid, a transformation exclusively available to primary alcohols . Substituting with unsubstituted cyclopropanecarboxaldehyde (CAS 1489-69-6) forfeits both the solubility-modulating sidechain and the chiral center present at the 2-position, precluding enantioselective synthetic strategies [1]. These structural distinctions translate into divergent solubility, reactivity, and downstream synthetic utility that generic catalog selection overlooks.

Head-to-Head Physicochemical and Synthetic Reactivity Evidence for 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde Versus Its Closest Analogs


Hydrogen Bond Donor Capacity: Target Compound vs. Non-Hydroxylated Isobutyl Analog

The target compound possesses one hydrogen bond donor (the primary -OH group), in contrast to 1-(2-methylpropyl)cyclopropane-1-carbaldehyde, which has zero HBD. This difference is structurally inherent: the target molecular formula is C₈H₁₄O₂ (contains oxygen as hydroxyl), whereas the comparator formula is C₈H₁₄O (oxygen present only in the aldehyde carbonyl) . In fragment-based screening collections, HBD count is a critical determinant of aqueous solubility and polar interactions with biological targets; compounds with HBD = 0 are typically more lipophilic and may exhibit poorer solubility in aqueous assay media [1].

Fragment-based drug discovery Physicochemical property optimization Solubility enhancement

Regioisomeric Alcohol Differentiation: Primary vs. Tertiary Hydroxyl Oxidation Potential

The primary alcohol in the target compound can be selectively oxidized to the corresponding carboxylic acid (1-(2-carboxy-2-methylpropyl)cyclopropane-1-carbaldehyde or further oxidized derivatives) using standard oxidizing agents such as potassium permanganate or Jones reagent [1]. The regioisomeric analog 1-(2-hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde (CAS 1934522-08-3) contains a tertiary alcohol that is resistant to oxidation under these conditions; tertiary alcohols generally require C-C bond cleavage for further functionalization . This constitutes a functionally binary differentiation: the primary alcohol is a 'productive' synthetic handle, while the tertiary alcohol is a 'terminal' functional group in most oxidation manifolds.

Chemoselective oxidation Functional group interconversion Carboxylic acid synthesis

Predicted Lipophilicity (cLogP/logP) Differentiation: Impact of Hydroxyl Substitution on Partitioning

The introduction of a hydroxyl group into the 2-methylpropyl sidechain is predicted to decrease the octanol-water partition coefficient (logP) by approximately 0.8–1.2 log units relative to the non-hydroxylated analog, based on the well-established π substituent constant for the aliphatic hydroxyl group (π(OH) ≈ −1.0 to −1.2) [1]. Cyclopropanecarboxaldehyde (parent scaffold) has a reported logP of approximately 0.40–0.60 [2]. The non-hydroxylated analog 1-(2-methylpropyl)cyclopropane-1-carbaldehyde is estimated to have a cLogP of approximately 1.8–2.2 based on its additional four-carbon alkyl chain relative to the parent. The target compound, with its primary hydroxyl, is estimated to have a cLogP of approximately 0.8–1.2, representing a one-log reduction in lipophilicity compared to the non-hydroxylated analog.

Lipophilicity optimization ADME prediction LogP comparison

Chiral Center Availability: Enantioselective Synthesis Potential vs. Achiral Parent Scaffold

The target compound contains a stereogenic center at the 2-position of the 2-methylpropyl sidechain (the carbon bearing the methyl and hydroxymethyl substituents), making it a chiral molecule amenable to enantioselective synthesis or chiral resolution . In contrast, the parent compound cyclopropanecarboxaldehyde (CAS 1489-69-6) is an achiral molecule with no stereogenic centers [1]. For medicinal chemistry programs requiring stereochemically defined building blocks—such as those targeting chiral biological receptors or pursuing patent strategies based on enantiomer differentiation—the target compound offers a dimension of structural complexity absent in the simpler, achiral cyclopropane carbaldehydes.

Enantioselective synthesis Chiral building block Stereochemical diversification

Bifunctional Scaffold Advantage: Orthogonal Reactivity of Aldehyde and Primary Alcohol for Sequential Diversification

The target compound uniquely presents both an aldehyde and a primary alcohol on a cyclopropane scaffold, enabling sequential chemoselective transformations without functional group incompatibility. The aldehyde can undergo reductive amination, Grignard addition, or Wittig olefination while the primary alcohol remains protected as a silyl ether or ester; alternatively, the alcohol can be selectively oxidized or esterified while the aldehyde is protected as an acetal [1]. The non-hydroxylated analog 1-(2-methylpropyl)cyclopropane-1-carbaldehyde offers only the aldehyde as the sole reactive handle, limiting the number of sequential diversification steps achievable on the same scaffold. The regioisomeric tertiary alcohol analog (CAS 1934522-08-3) offers a hydroxyl group but one that cannot be readily oxidized for further chain extension [2].

Orthogonal functionalization Diversity-oriented synthesis Bifunctional building block

Optimal Procurement and Application Scenarios for 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde Based on Verified Differentiation Evidence


Fragment-Based Screening Library Design Requiring Hydrogen Bond Donor Capacity and Moderate Lipophilicity

For fragment libraries targeting enzymes with polar active sites (e.g., kinases, proteases), the target compound's HBD = 1 and estimated cLogP of 0.8–1.2 provide a balanced solubility-permeability profile compared to the more lipophilic (cLogP ~1.8–2.2, HBD = 0) non-hydroxylated analog. Its inclusion in screening collections increases the diversity of hydrogen-bond-capable fragments without exceeding Rule-of-Three thresholds [1]. The compound is catalogued by Otava Ltd. (a commercial screening compound supplier) as a fragment-like molecule for drug discovery, confirming its established role in this application space .

Enantioselective Synthesis of Chiral Cyclopropane-Containing Lead Compounds

The stereogenic center at the 2-position of the sidechain enables the preparation of enantiomerically enriched intermediates for medicinal chemistry programs where stereochemistry is critical for target binding or patent strategy. This capability is absent in achiral cyclopropane carbaldehydes such as cyclopropanecarboxaldehyde (CAS 1489-69-6, 0 stereocenters), making the target compound the preferred choice for stereochemically aware synthetic routes [2]. Chiral cyclopropane-based amino alcohols have demonstrated enantioselectivities up to 97% ee in asymmetric catalysis applications, underscoring the value of this structural motif [3].

Sequential Bifunctional Diversification for Parallel Library Synthesis

Research groups executing diversity-oriented synthesis benefit from the target compound's orthogonal aldehyde and primary alcohol handles, which enable two-step sequential diversification (e.g., reductive amination at the aldehyde followed by esterification or oxidation at the primary alcohol). The non-hydroxylated analog offers only one diversification point, halving the maximum library size achievable per synthetic cycle [4]. The tertiary alcohol regioisomer (CAS 1934522-08-3) cannot undergo the oxidation step, restricting downstream diversification options [5].

Agrochemical Lead Generation Requiring Oxidizable Sidechains for Pro-Herbicide or Pro-Insecticide Design

Cyclopropane carbaldehydes are established intermediates for agrochemical synthesis, including herbicides (e.g., profluralin derivatives) [6]. The target compound's primary alcohol can be oxidized to the carboxylic acid and subsequently esterified to modulate physicochemical properties or enable pro-pesticide strategies requiring in planta metabolic activation. This oxidation-esterification pathway is unavailable with the tertiary alcohol regioisomer, making the target compound the superior procurement choice for agrochemical programs requiring a versatile, oxidizable building block.

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